molecular formula C11H12ClN3O B15153980 2-(2-chloro-1H-benzimidazol-1-yl)-N,N-dimethylacetamide

2-(2-chloro-1H-benzimidazol-1-yl)-N,N-dimethylacetamide

Katalognummer: B15153980
Molekulargewicht: 237.68 g/mol
InChI-Schlüssel: DTFNDWHTLRJPIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide typically involves the reaction of 2-chloro-1,3-benzodiazole with N,N-dimethylacetamide under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorine atom in the benzodiazole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodiazole ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate or a pharmacological tool.

    Industry: Utilized in the development of new materials or as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide: shares similarities with other benzodiazole derivatives, such as:

Uniqueness

The uniqueness of 2-(2-chloro-1,3-benzodiazol-1-yl)-N,N-dimethylacetamide lies in its specific chemical structure, which imparts distinct physical and chemical properties

Eigenschaften

Molekularformel

C11H12ClN3O

Molekulargewicht

237.68 g/mol

IUPAC-Name

2-(2-chlorobenzimidazol-1-yl)-N,N-dimethylacetamide

InChI

InChI=1S/C11H12ClN3O/c1-14(2)10(16)7-15-9-6-4-3-5-8(9)13-11(15)12/h3-6H,7H2,1-2H3

InChI-Schlüssel

DTFNDWHTLRJPIW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)CN1C2=CC=CC=C2N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.